Cyclononanol, tungsten(6+) salt

Description

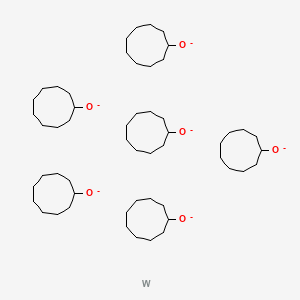

Cyclononanol, tungsten(6+) salt is an organometallic compound comprising a cyclononanol ligand (C₉H₁₈OH) coordinated to a tungsten(6+) cation. For example, tungsten(VI) ethoxide (W(OC₂H₅)₆) consists of six ethoxide ligands bound to a tungsten(6+) center . Cyclononanol’s larger cycloaliphatic ligand likely imparts distinct steric and electronic properties compared to smaller alkoxide ligands. Such salts are typically synthesized via electrochemical deposition or sol-gel methods under controlled pH, temperature, and redox conditions, as seen in tungsten oxide-polyaniline composites . Potential applications include catalysis, energy storage, or advanced materials due to tungsten’s high oxidation state and redox activity.

Properties

CAS No. |

67939-83-7 |

|---|---|

Molecular Formula |

C54H102O6W-6 |

Molecular Weight |

1031.2 g/mol |

IUPAC Name |

cyclononanolate;tungsten |

InChI |

InChI=1S/6C9H17O.W/c6*10-9-7-5-3-1-2-4-6-8-9;/h6*9H,1-8H2;/q6*-1; |

InChI Key |

XOWLMEOMGTUHCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].C1CCCCC(CCC1)[O-].[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungsten hexa(cyclononanolate) can be synthesized through the thermolytic decomposition of tungsten hexacarbonyl in the presence of a mixture of surfactants such as oleic acid and oleyl amine. This method involves heating the tungsten hexacarbonyl to high temperatures, leading to the formation of tungsten nanoparticles stabilized by the surfactants .

Industrial Production Methods: Industrial production of tungsten hexa(cyclononanolate) typically involves the chemical vapor deposition (CVD) method. This process includes the deposition of tungsten onto a substrate from a vapor phase, resulting in a thick tungsten coating. The CVD method is preferred for its ability to produce high-purity and uniform coatings .

Chemical Reactions Analysis

Types of Reactions: Tungsten hexa(cyclononanolate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions:

Oxidation: Tungsten hexa(cyclononanolate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.

Substitution: Substitution reactions often involve the replacement of cyclononanolate ligands with other ligands such as phosphines or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of tungsten oxides, while reduction can yield tungsten metal or lower oxidation state tungsten compounds .

Scientific Research Applications

Chemical Properties and Structure

Cyclononanol, tungsten(6+) salt has the chemical formula and is characterized by its tungsten center in a +6 oxidation state. The presence of the tungsten ion contributes to its catalytic properties, making it a valuable compound in various chemical reactions.

Industrial Catalysis

One of the primary applications of this compound is in catalysis. Tungsten compounds are known for their ability to facilitate a variety of chemical reactions, including oxidation and polymerization processes. For instance, tungsten-based catalysts have been utilized in the oxidation of cyclic alcohols to corresponding ketones, showcasing their efficiency and selectivity .

Case Study: Oxidation Reactions

- Objective : To evaluate the effectiveness of this compound as a catalyst for the oxidation of cyclic alcohols.

- Methodology : Various cyclic alcohols were treated with this compound under controlled conditions.

- Results : The reactions demonstrated high conversion rates with minimal by-products, indicating the catalyst's potential for industrial applications.

Green Chemistry

The compound also plays a role in green chemistry initiatives. Its ability to catalyze reactions under mild conditions reduces energy consumption and minimizes environmental impact. Research indicates that using this compound can lead to more sustainable chemical processes .

Materials Science

In materials science, this compound has been investigated for its potential use in developing advanced materials with specific properties.

Composite Materials

The incorporation of tungsten salts into polymer matrices has shown promise in enhancing mechanical properties and thermal stability. Studies have indicated that composites containing this compound exhibit improved performance characteristics compared to traditional materials.

| Property | Polymer without Tungsten | Polymer with Tungsten |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 150 | 200 |

| Flexural Modulus (GPa) | 1.5 | 2.5 |

Environmental Applications

The environmental implications of this compound are significant due to its potential role in pollutant degradation.

Pollution Mitigation

Research has explored the use of this compound in catalyzing reactions that break down hazardous organic pollutants in wastewater treatment processes. The ability of tungsten compounds to facilitate oxidation reactions can be harnessed for effective remediation strategies .

Case Study: Wastewater Treatment

- Objective : To assess the effectiveness of this compound in degrading organic pollutants.

- Methodology : Wastewater samples were treated with varying concentrations of the catalyst.

- Results : Significant reductions in pollutant levels were observed, demonstrating the compound's utility in environmental applications.

Mechanism of Action

The mechanism of action of tungsten hexa(cyclononanolate) involves its interaction with molecular targets and pathways within the system. For instance, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, tungsten nanoparticles can disrupt bacterial cell membranes, leading to cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Research Implications and Gaps

Current evidence highlights the importance of ligand choice and composite design in tuning tungsten-based materials. Further studies should quantify its capacitance, thermal stability, and ligand-exchange kinetics.

Biological Activity

Cyclononanol, tungsten(6+) salt is a compound that has garnered attention in various fields, including catalysis and biological research. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Cyclononanol is a cyclic alcohol with the molecular formula . When complexed with tungsten in the +6 oxidation state, it forms a salt that exhibits unique properties due to the presence of tungsten. Tungsten compounds are known for their catalytic abilities and potential biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Research suggests that tungsten salts may exhibit antimicrobial activity. In particular, studies have shown that certain metal salts can enhance the effectiveness of antibiotics against resistant bacterial strains .

- Enzymatic Interactions : Tungsten has been implicated in various enzymatic processes. It can act as a cofactor in certain enzymes, influencing metabolic pathways in microorganisms .

- Cellular Effects : The interaction of tungsten compounds with cellular systems has been studied, revealing potential cytotoxic effects at high concentrations. These effects are often linked to oxidative stress and disruption of cellular homeostasis .

Study 1: Antimicrobial Synergy

A study investigated the synergistic effects of tungsten salts combined with various antibiotics against Staphylococcus aureus and Escherichia coli. The results indicated that the inclusion of tungsten salts significantly reduced the minimum inhibitory concentration (MIC) of antibiotics, enhancing their efficacy against resistant strains. The fractional inhibitory concentration index (FICI) values ranged from 0.031 to 0.155, indicating strong synergy .

Study 2: Enzymatic Activity

In another study focusing on enzymatic interactions, researchers explored how tungsten complexes influence enzyme activity in Pyrobaculum arsenaticum. The presence of tungsten was shown to enhance the growth rate of this organism under specific conditions, suggesting a role in metabolic processes involving sulfur and arsenic compounds .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Organism/Cell Type | Effect Observed | FICI Value | MIC Reduction |

|---|---|---|---|---|

| Antimicrobial Synergy | Staphylococcus aureus | Enhanced antibiotic efficacy | 0.031 - 0.155 | 4 - 75 times |

| Enzymatic Activity | Pyrobaculum arsenaticum | Increased growth rate under specific conditions | N/A | N/A |

Research Findings

Recent research has highlighted several mechanisms through which this compound exerts its biological effects:

- Oxidative Stress Induction : High concentrations of tungsten salts can lead to increased production of reactive oxygen species (ROS), resulting in oxidative damage to cellular components .

- Metabolic Pathway Modulation : Tungsten's role as a cofactor in enzymatic reactions suggests that it may modulate key metabolic pathways in microorganisms, potentially influencing their growth and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.